molecular formula C15H13N3O3 B11741038 Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester

Cat. No.: B11741038
M. Wt: 283.28 g/mol
InChI Key: CXNRFUWLIJIYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of catalysts such as FeCl3 and solvents like tetrahydrofuran to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .

Uniqueness

What sets pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester apart is its specific functional groups, which confer unique chemical reactivity and biological activity. Its ethyl ester group, for example, can be hydrolyzed to yield the corresponding carboxylic acid, providing additional versatility in chemical synthesis .

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

ethyl 7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H13N3O3/c1-2-21-15(20)12-8-16-13-11(9-17-18(13)14(12)19)10-6-4-3-5-7-10/h3-9,17H,2H2,1H3

InChI Key

CXNRFUWLIJIYFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CNN2C1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.